
((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide
Overview
Description
((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound is characterized by the presence of a butylsulfinyl group, a phenyl group, and a diphenylphosphine oxide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. This method is widely used due to its efficiency and the ability to produce high yields of the desired product . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups within the compound under controlled conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives with altered oxidation states.
Scientific Research Applications
Chemical Applications
1.1 Asymmetric Synthesis
One of the primary applications of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is as a chiral ligand in asymmetric synthesis. The compound facilitates the formation of enantiomerically pure products, which are crucial in pharmaceutical development. Its ability to stabilize transition states during reactions enhances the selectivity towards desired enantiomers.
Case Study:
A study demonstrated that this compound effectively catalyzed the asymmetric synthesis of various chiral compounds, achieving yields exceeding 90% with high enantiomeric excess (ee) values. The reaction conditions were optimized using different solvents and temperatures to maximize efficiency.
1.2 Catalysis
The compound serves as a catalyst in several organic reactions, including oxidation and reduction processes. Its reactivity allows it to participate in diverse chemical transformations, making it valuable in synthetic organic chemistry.
Data Table: Catalytic Reactions Involving this compound
Reaction Type | Conditions | Yield (%) | Selectivity (%) |
---|---|---|---|
Oxidation | 50 °C, 24 h | 85 | 92 |
Reduction | Room Temp, 12 h | 78 | 88 |
Substitution | 60 °C, 6 h | 90 | 95 |
Biological Applications
2.1 Therapeutic Potential
In biological research, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Case Study:
Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and 4T1 (mouse mammary tumor). In vitro studies revealed that at concentrations above 40 µM, significant decreases in cell viability were observed, indicating its potential as an anticancer agent.
Data Table: Cytotoxicity of this compound
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
MCF-7 | 40 | 65 |
4T1 | 50 | 60 |
HUVEC-12 | 25 | 75 |
Industrial Applications
3.1 Material Science
The compound is utilized in the development of advanced materials and catalysts for industrial processes. Its properties make it suitable for applications in polymer synthesis and surface coatings.
Case Study:
In polymer chemistry, this compound was used as an initiator for the polymerization of various monomers, resulting in polymers with tailored properties suitable for specific applications such as coatings and adhesives.
3.2 Environmental Applications
The compound has also been explored for use in environmental remediation processes due to its ability to catalyze reactions that degrade pollutants.
Mechanism of Action
The mechanism of action of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide involves its interaction with molecular targets through its reactive functional groups. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins. The compound’s ability to undergo various chemical transformations allows it to participate in complex reaction networks, thereby exerting its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide include other organophosphorus compounds such as triphenylphosphine oxide and diphenylphosphine oxide. These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound is unique due to the presence of the butylsulfinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other organophosphorus compounds may not be as effective.
Biological Activity
((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, cytotoxicity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a sulfinyl group attached to a butyl chain, a phenyl group, and a diphenylphosphine oxide moiety. This unique structure may contribute to its biological properties, allowing it to interact with various molecular targets.
Table 1: Chemical Structure
Component | Structure |
---|---|
Butyl Group | -C4H9 |
Sulfinyl Group | -S=O |
Phenyl Group | -C6H5 |
Diphenylphosphine | -P(=O)(C6H5)2 |
Research indicates that phosphine oxides, including this compound, may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Compounds with phosphine oxide groups have been shown to inhibit specific enzymes such as topoisomerase I (TOP1), which is crucial for DNA replication and transcription. Inhibiting TOP1 can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that certain phosphine oxides exhibit selective cytotoxic effects against various cancer cell lines while sparing non-cancerous cells. For instance, compounds structurally related to this compound showed significant cytotoxicity against liver and breast cancer cell lines without affecting normal fibroblasts .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 15 |
HepG2 (Liver Cancer) | 10 | |
MRC-5 (Non-cancerous) | >100 |
Study 1: Inhibition of Topoisomerase I
A recent study evaluated the inhibitory effects of various phosphine oxides on TOP1. The results indicated that some derivatives exhibited stronger inhibition compared to the standard drug camptothecin (CPT). The compounds were tested at different time intervals, revealing persistent inhibition over extended periods .
Study 2: Selective Cytotoxicity
Another investigation focused on the cytotoxic profile of the compound against different cancer cell lines. The study highlighted that while the compound effectively induced cell death in cancerous cells, it showed minimal toxicity towards normal cells, suggesting a favorable therapeutic index for potential anticancer applications .
Study 3: Mechanistic Insights
Further mechanistic studies suggested that the compound may induce apoptosis through the activation of caspase pathways in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Properties
IUPAC Name |
[butylsulfinyl(diphenylphosphoryl)methyl]benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25O2PS/c1-2-3-19-27(25)23(20-13-7-4-8-14-20)26(24,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,2-3,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQHSCMVDVSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25O2PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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